2-Amino-4-(trifluoromethoxy)benzonitrile
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Overview
Description
“2-Amino-4-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 609783-06-4 . It has a molecular weight of 202.14 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5F3N2O/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3H,13H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis of Benzimidazoles
2-Amino-4-(trifluoromethoxy)benzonitrile: serves as a starting material in the synthesis of benzimidazoles . Benzimidazoles have significant pharmacological importance and are known for their antifungal, antiviral, and anticancer properties. Specifically, they can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .
Intermediate for Fluvoxamine
This compound is a key intermediate in the synthesis of fluvoxamine , an antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. It is used in the treatment of major depressive disorder and anxiety disorders .
Pharmaceutical Intermediate
It is utilized as a pharmaceutical intermediate, which is a substance used in the production of pharmaceutical drugs . The role of intermediates like 2-Amino-4-(trifluoromethoxy)benzonitrile is crucial in creating complex drugs by serving as a building block in multi-step synthesis processes .
Synthesis of Diphenylthioethers
2-Amino-4-(trifluoromethoxy)benzonitrile: is also used for the synthesis of diphenylthioethers . These compounds have various applications, including serving as ligands in coordination chemistry and as intermediates in organic synthesis .
Development of Agrochemicals
The trifluoromethyl group present in 2-Amino-4-(trifluoromethoxy)benzonitrile is often found in agrochemicals. This is due to the unique properties imparted by the fluorine atoms, such as increased stability and bioavailability in the target organisms .
Catalysis
Organofluorine compounds like 2-Amino-4-(trifluoromethoxy)benzonitrile are used in catalysis. The presence of fluorine can significantly alter the reactivity and selectivity of catalysts, making them suitable for specific chemical reactions .
Material Science
In material science, the incorporation of fluorine atoms can enhance the properties of materials, making them more resistant to solvents and chemicals2-Amino-4-(trifluoromethoxy)benzonitrile could potentially be used to develop materials with improved performance .
Electronics
Fluorine-containing compounds are used in the electronics industry due to their ability to alter electrical properties2-Amino-4-(trifluoromethoxy)benzonitrile may contribute to the development of electronic materials with better conductivity or insulating properties .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Mode of Action
It is known that the compound can participate in various chemical reactions, which may influence its interaction with its targets .
Result of Action
It is known that the compound can serve as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .
properties
IUPAC Name |
2-amino-4-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-3H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMPXTDNCULSNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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